molecular formula C16H14N4O8 B11109446 N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

N'-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide

Cat. No.: B11109446
M. Wt: 390.30 g/mol
InChI Key: OSUCVFYTUDUBPH-CAOOACKPSA-N
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Description

N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is a complex organic compound with the molecular formula C16H14N4O8 and a molecular weight of 390.31 . This compound is characterized by its unique structure, which includes both nitro and methoxy groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves the condensation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with 2-(2-nitrophenoxy)acetohydrazide under controlled conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield corresponding amines, while oxidation could produce quinones.

Scientific Research Applications

N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or activation of specific pathways. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H14N4O8

Molecular Weight

390.30 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C16H14N4O8/c1-27-14-7-10(6-12(16(14)22)20(25)26)8-17-18-15(21)9-28-13-5-3-2-4-11(13)19(23)24/h2-8,22H,9H2,1H3,(H,18,21)/b17-8+

InChI Key

OSUCVFYTUDUBPH-CAOOACKPSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-]

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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